molecular formula C10H14BrClN4O B13210002 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one

Cat. No.: B13210002
M. Wt: 321.60 g/mol
InChI Key: UAUKDRNTWQAOHA-UHFFFAOYSA-N
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Description

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one is a complex organic compound featuring a triazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs. The use of automated reactors and advanced purification methods ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies on its binding affinity and molecular interactions provide insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and are investigated for their potential as kinase inhibitors.

    Triazolothiadiazine Derivatives: These compounds have a related triazole ring and are studied for their diverse pharmacological activities.

Uniqueness

1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-chloro-2,2-dimethylpropan-1-one is unique due to its specific substitution pattern and the presence of both bromo and chloro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C10H14BrClN4O

Molecular Weight

321.60 g/mol

IUPAC Name

1-(2-bromo-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)-3-chloro-2,2-dimethylpropan-1-one

InChI

InChI=1S/C10H14BrClN4O/c1-10(2,6-12)8(17)15-3-4-16-7(5-15)13-9(11)14-16/h3-6H2,1-2H3

InChI Key

UAUKDRNTWQAOHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN2C(=NC(=N2)Br)C1

Origin of Product

United States

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